

Methodology for Assessing MU1742's Effect on Wnt Signaling

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Compound of Interest

Compound Name: MU1742
Cat. No.: B10856059

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Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: **MU1742** is a potent and selective chemical probe for Casein Kinase 1 delta (CK1 δ) and Casein Kinase 1 epsilon (CK1 ϵ), two key regulators of the Wnt signaling pathway. [1][2][3][4] Dysregulation of the Wnt pathway is implicated in various diseases, including cancer and neurodegenerative disorders.[4] These application notes provide a comprehensive guide to utilizing **MU1742** for studying Wnt signaling, including detailed experimental protocols and data presentation.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro and in cellulo potency of **MU1742**.

Table 1: In Vitro Potency of **MU1742** Against CK1 Isoforms

Target Kinase	IC50 (nM)
CK1α1	7.2
CK1δ	6.1
CK1ε	27.7
CK1α1L	520

Data sourced from Reaction Biology at 10 μM ATP concentration.[2]

Table 2: Cellular Target Engagement of **MU1742** using NanoBRET™ Assay in HEK293 Cells

Target Kinase	EC50 (nM)
CK1δ	47
CK1ε	220
CK1α1	3500

This data demonstrates the potent engagement of **MU1742** with CK1δ and CK1ε in a cellular context.[2]

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

Caption: Canonical Wnt Signaling Pathway and the inhibitory action of **MU1742** on CK1δ/ε.

Caption: Experimental workflow for assessing the effect of **MU1742** on Wnt signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Luciferase Reporter Assay (TOPFlash Assay)

This assay is widely used to measure the activity of the canonical Wnt signaling pathway.[5][6]

Objective: To quantify the effect of **MU1742** on TCF/LEF-mediated transcription.

Materials:

- HEK293T cells (or other suitable cell line)
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- Mirus TransIT-LT1 Transfection Reagent
- TOPFlash and FOPFlash reporter plasmids (BPS Bioscience, #60500)
- Renilla luciferase plasmid (for normalization)
- **MU1742** (and negative control MU2027) dissolved in DMSO
- Wnt3a conditioned media or purified Wnt3a protein (to activate the pathway)
- Dual-Luciferase Reporter Assay System (Promega)
- 96-well white, clear-bottom plates
- Luminometer

Protocol:

- Cell Seeding:
 - One day prior to transfection, seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2×10^4 cells per well in 100 μ L of complete media.
 - Incubate at 37°C, 5% CO₂ overnight.
- Transfection:
 - For each well, prepare a transfection mix containing:
 - 100 ng of TOPFlash or FOPFlash plasmid

- 10 ng of Renilla luciferase plasmid
- 0.3 μ L of Mirus TransIT-LT1 reagent
- Opti-MEM to a final volume of 20 μ L.
- Incubate the mix at room temperature for 20 minutes.
- Add the transfection mix dropwise to each well.
- Incubate for 24 hours.
- Treatment:
 - After 24 hours, remove the media and replace it with fresh media containing either Wnt3a conditioned media (e.g., 50% v/v) or purified Wnt3a (e.g., 100 ng/mL) to activate the Wnt pathway.
 - Add **MU1742** at various concentrations (e.g., 0.1 μ M to 5 μ M) or the vehicle control (DMSO). A negative control compound, MU2027, can also be used.^[1]
 - Incubate for another 24 hours.
- Luciferase Measurement:
 - Remove the media and wash the cells once with PBS.
 - Lyse the cells using 20 μ L of 1X Passive Lysis Buffer and incubate on a shaker for 15 minutes at room temperature.
 - Measure Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase Reporter Assay System.
- Data Analysis:
 - Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
 - The fold change in Wnt signaling is calculated by dividing the normalized TOPFlash activity by the normalized FOPFlash activity.

Western Blotting

This technique is used to detect changes in the levels and phosphorylation status of key proteins in the Wnt pathway.

Objective: To assess the effect of **MU1742** on the phosphorylation of DVL3 and the stabilization of β -catenin.[1][2]

Materials:

- Cell line of interest (e.g., Jurkat, HEK293)
- 6-well plates
- **MU1742** dissolved in DMSO
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Anti-phospho-DVL3
 - Anti-DVL3
 - Anti-active- β -catenin (non-phosphorylated)
 - Anti-total- β -catenin
 - Anti-GAPDH or β -actin (loading control)

- HRP-conjugated secondary antibodies
- ECL Western Blotting Substrate
- Chemiluminescence imaging system

Protocol:

- Cell Culture and Treatment:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with the desired concentrations of **MU1742** or vehicle control for a specified time (e.g., 6-24 hours).
- Protein Extraction:
 - Wash cells with ice-cold PBS and lyse them in RIPA buffer.
 - Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Normalize protein amounts for all samples and add Laemmli buffer.
 - Boil the samples at 95°C for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in the previous step.
- Detection and Analysis:
 - Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
 - Quantify band intensities using software like ImageJ. Normalize the protein of interest to the loading control.

Reverse Transcription-Quantitative PCR (RT-qPCR)

This method is used to measure changes in the expression of Wnt target genes.

Objective: To determine if **MU1742** treatment alters the transcription of Wnt target genes such as AXIN2 and MYC.

Materials:

- Treated cells from the Western Blotting protocol
- RNA extraction kit (e.g., RNeasy Kit, Qiagen)
- cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
- SYBR Green qPCR Master Mix
- qPCR primers for target genes (AXIN2, MYC) and a housekeeping gene (GAPDH, ACTB)
- qPCR instrument

Protocol:

- RNA Extraction:
 - Extract total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
 - Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
- cDNA Synthesis:
 - Synthesize cDNA from equal amounts of RNA (e.g., 1 μ g) using a cDNA synthesis kit.
- qPCR:
 - Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and diluted cDNA.
 - Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
 - Include a melt curve analysis to ensure primer specificity.
- Data Analysis:
 - Calculate the Ct values for each sample.
 - Determine the relative gene expression using the $\Delta\Delta$ Ct method, normalizing the expression of the target genes to the housekeeping gene.

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